molecular formula C19H26N2O3S B2696859 N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1797727-49-1

N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2696859
CAS No.: 1797727-49-1
M. Wt: 362.49
InChI Key: HKBPIFGSMGJLJO-UHFFFAOYSA-N
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Description

N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide (CAS 1797025-86-5) is a synthetic organic compound with a molecular formula of C21H25F3N2O4 and a molecular weight of 426.4 g/mol . This chemical entity features a distinctive molecular architecture, incorporating both an adamantane-derived moiety and a thiophene ring system, connected by an ethanediamide linker. The presence of these substructures is of significant interest in medicinal chemistry and drug discovery. Adamantane derivatives are well-known in pharmaceutical science for their ability to enhance lipid solubility and influence pharmacokinetic properties, with applications in agents targeting neurological conditions such as Alzheimer's disease, where compounds like memantine (an NMDA receptor antagonist) are used therapeutically . Concurrently, thiophene-containing compounds represent a prominent class of bioactive molecules with documented fungicidal activities in agricultural chemistry and are investigated across various therapeutic areas. The specific combination of these features in a single molecule makes this compound a valuable chemical tool for researchers exploring new structure-activity relationships. Potential research applications include, but are not limited to, investigations in neurodegenerative disease pathways, infectious disease, and oncology. The precise mechanism of action for this compound is an area of active investigation, and researchers are encouraged to determine its suitability for their specific biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[(2-methoxy-2-adamantyl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-24-19(14-6-12-5-13(8-14)9-15(19)7-12)11-21-18(23)17(22)20-10-16-3-2-4-25-16/h2-4,12-15H,5-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBPIFGSMGJLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the Thiophene Moiety: The thiophene moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between an amine and an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation techniques or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium hydride in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Adamantane and Thiophene Moieties

  • N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine ():

    • Structural Differences : Lacks the ethanediamide linker, featuring a single amine group instead. The iodine substituent on the thiophene enhances steric bulk and polarizability compared to the methoxyadamantane group.
    • Synthesis : Prepared via halogen exchange (Br → I) using n-BuLi and I₂, followed by purification via HPLC. This method contrasts with carbodiimide-mediated amide couplings used for diamides .
    • Spectroscopy : Key ¹H NMR signals include δ 3.85 ppm (adamantane CH₂) and δ 6.65 ppm (thiophene H), with coupling constants consistent with aromaticity .
  • Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide, ): Structural Differences: Replaces adamantane with a chlorophenyl group and uses a single acetamide linker. The chloro and methoxy substituents alter electronic properties (e.g., increased electrophilicity).

Thiophene-Containing Amides

  • N-(3-Acetyl-2-thienyl)acetamides ():

    • Structural Differences : Feature acetylated thiophene amines instead of adamantane. The acetyl group enhances electron-withdrawing effects, lowering basicity compared to methoxyadamantane.
    • Spectroscopy : ¹⁵N NMR shows δ −265 ppm for the amide nitrogen, while IR confirms C=O stretches at 1680 cm⁻¹, consistent with diamide linkages .
  • N-(2-Nitrophenyl)thiophene-2-carboxamide ():

    • Structural Differences : Substitutes adamantane with a nitrobenzene group. The nitro group introduces strong electron-withdrawing effects, reducing planarity (dihedral angle: 8.5–13.5° between thiophene and benzene rings) .
    • Crystallography : Weak C–H⋯O/S interactions dominate packing, contrasting with the hydrogen-bonding networks observed in adamantane-containing amides .

Adamantane-Based Amides

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
    • Structural Differences : Replaces thiophene with a thiazole ring and lacks the methoxyadamantane group. The dichlorophenyl moiety increases hydrophobicity.
    • Crystallography : Exhibits intermolecular N–H⋯N hydrogen bonds (R²,²(8) motif), stabilizing 1D chains. The dihedral angle between aromatic rings (79.7°) highlights conformational flexibility absent in rigid adamantane systems .

Data Tables

Table 1: Physicochemical Comparison of Selected Analogs

Compound Molecular Weight Key Substituents Melting Point (°C) Key Spectral Features (¹H NMR/IR)
Target Compound ~420 g/mol Methoxyadamantane, thiophene Not reported δ 3.3–3.8 (adamantane CH₂), 1680 cm⁻¹ (C=O)
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine ~385 g/mol Iodothiophene, adamantane Not reported δ 6.65 (thiophene H), δ 3.85 (adamantane CH₂)
Thenylchlor ~314 g/mol Chlorophenyl, methoxythienyl Not reported δ 2.2 (CH₃), 1655 cm⁻¹ (C=O)
N-(2-Nitrophenyl)thiophene-2-carboxamide ~252 g/mol Nitrophenyl, thiophene 397 δ 8.1 (NO₂), 1675 cm⁻¹ (C=O)

Research Findings and Implications

  • Bioactivity : Adamantane-thiophene hybrids may exhibit enhanced bioavailability due to the lipophilic adamantane core, as seen in pesticidal analogs like thenylchlor .
  • Synthetic Challenges : The steric bulk of adamantane may necessitate optimized coupling agents (e.g., EDC/HOBt) to avoid low yields observed in carbodiimide-mediated syntheses .

Biological Activity

N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H20N2OSC_{15}H_{20}N_2OS with a molecular weight of 284.4 g/mol. It features an adamantane derivative and a thiophene moiety, which are known for their unique pharmacological properties.

Mechanisms of Biological Activity

  • Antimicrobial Activity : Preliminary studies suggest that compounds with thiophene structures possess antimicrobial properties. The thiophene ring may enhance the compound's ability to interact with bacterial membranes, leading to increased permeability and eventual cell death.
  • Anticancer Potential : The presence of the adamantane structure is associated with various anticancer activities. Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt.
  • Neuroprotective Effects : Adamantane derivatives have been studied for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. The proposed mechanism includes the inhibition of acetylcholinesterase and modulation of neurotransmitter levels.

Pharmacological Profile

Activity Description
AntimicrobialInhibits growth of various bacterial strains; potential use in treating infections.
AnticancerInduces apoptosis in cancer cells; affects signaling pathways involved in cell growth.
NeuroprotectiveProtects neuronal cells from oxidative stress; enhances cognitive function in models.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating a promising lead for further development.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of apoptotic pathways, confirmed by increased levels of cleaved caspase-3.

Case Study 3: Neuroprotection

Research involving animal models of neurodegeneration showed that administration of the compound resulted in significant improvements in behavioral tests measuring cognitive function. Biochemical assays indicated reduced levels of oxidative stress markers and inflammation in brain tissues, supporting its neuroprotective claims.

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